N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide
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Overview
Description
N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide typically involves multiple steps. One common route starts with the nitration of 2,5-diethoxyaniline to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then acylated with 2-methylpropanoyl chloride to form the amide. Finally, the benzamide moiety is introduced through a coupling reaction with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong conditions, leading to the formation of quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzamide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with similar aromatic and amide functionalities.
2-Aminoethyl methacrylate: Another compound with amide groups, used in polymer chemistry.
Uniqueness
N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
IUPAC Name |
N-[2,5-diethoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-5-26-18-13-17(23-21(25)15-10-8-7-9-11-15)19(27-6-2)12-16(18)22-20(24)14(3)4/h7-14H,5-6H2,1-4H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDDSYLQSGQZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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